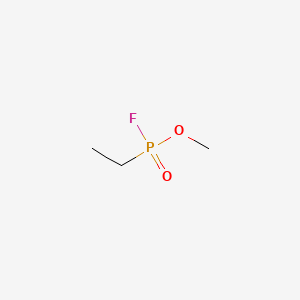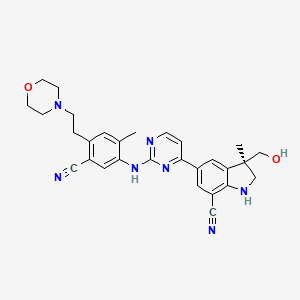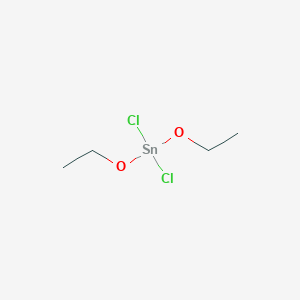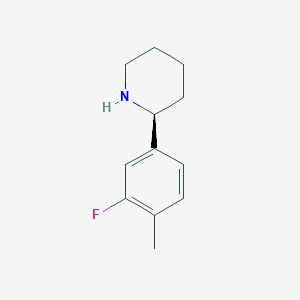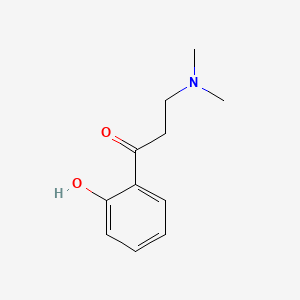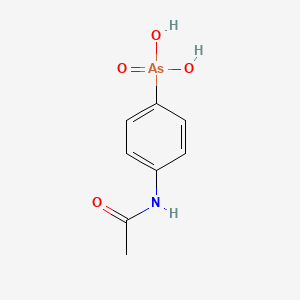
Arsacetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsacetin is an organic arsenic compound with the molecular formula C₈H₁₀AsNO₄. It has been studied for its potential biological and medicinal applications, particularly in the context of its effects on cell proliferation and potential tumor-promoting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arsacetin typically involves the reaction of aniline with arsenic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes of reactants and products. The purification process may involve additional steps such as filtration and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Arsacetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic trioxide form.
Substitution: this compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic trioxide.
Substitution: Various substituted arsenic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic compounds.
Biology: Investigated for its effects on cell proliferation and potential as a tumor promoter.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of other arsenic-based compounds and materials.
Mecanismo De Acción
The mechanism of action of Arsacetin involves its interaction with cellular components, leading to changes in cell proliferation and survival. It has been shown to affect various molecular targets and pathways, including:
Cell Proliferation: Promotes cell proliferation by influencing signaling pathways involved in cell growth.
Molecular Targets: Interacts with proteins and enzymes involved in cell cycle regulation.
Pathways Involved: Affects pathways such as the mitogen
Propiedades
Número CAS |
618-22-4 |
|---|---|
Fórmula molecular |
C8H10AsNO4 |
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
(4-acetamidophenyl)arsonic acid |
InChI |
InChI=1S/C8H10AsNO4/c1-6(11)10-8-4-2-7(3-5-8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14) |
Clave InChI |
LTGKKKITNWDUCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


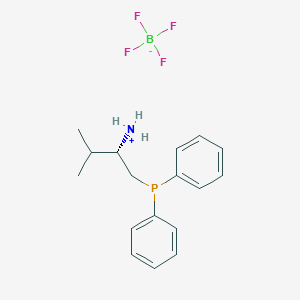
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
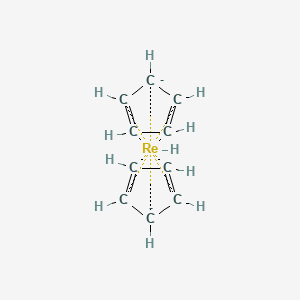
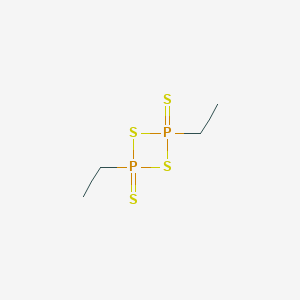
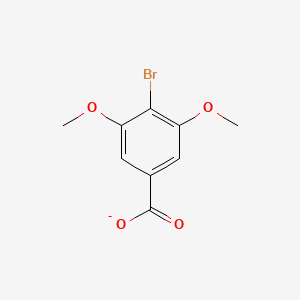
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
